1,3,4-Oxadiazol-2(3H)-one, 3-(2,4-dichloro-5-(1-methylethoxy)phenyl)-5-(2-hydroxy-1,1-dimethylethyl)-
CAS No.: 54996-61-1
Cat. No.: VC17310803
Molecular Formula: C15H18Cl2N2O4
Molecular Weight: 361.2 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 54996-61-1 |
|---|---|
| Molecular Formula | C15H18Cl2N2O4 |
| Molecular Weight | 361.2 g/mol |
| IUPAC Name | 3-(2,4-dichloro-5-propan-2-yloxyphenyl)-5-(1-hydroxy-2-methylpropan-2-yl)-1,3,4-oxadiazol-2-one |
| Standard InChI | InChI=1S/C15H18Cl2N2O4/c1-8(2)22-12-6-11(9(16)5-10(12)17)19-14(21)23-13(18-19)15(3,4)7-20/h5-6,8,20H,7H2,1-4H3 |
| Standard InChI Key | MGLUPKSDPSAHKB-UHFFFAOYSA-N |
| Canonical SMILES | CC(C)OC1=C(C=C(C(=C1)N2C(=O)OC(=N2)C(C)(C)CO)Cl)Cl |
Introduction
Structural and Chemical Identity
Core Architecture
The 1,3,4-oxadiazole ring system consists of two nitrogen atoms and one oxygen atom within a five-membered aromatic ring, with a ketone group at position 2 . This scaffold is renowned for its thermal stability, metabolic resistance, and balanced lipophilicity, making it a cornerstone in agrochemical and pharmaceutical design . The target compound features two critical substituents:
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3-(2,4-Dichloro-5-(1-methylethoxy)phenyl): A para-substituted phenyl ring with chlorine atoms at positions 2 and 4 and an isopropoxy group at position 5. This substitution pattern mirrors Oxadiazon, a commercial herbicide .
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5-(2-Hydroxy-1,1-dimethylethyl): A hydroxylated tert-butyl group, introducing polarity and hydrogen-bonding capacity absent in non-hydroxylated analogs like Oxadiazon .
Molecular Formula and Weight
Based on structural analysis, the molecular formula is C₁₆H₁₉Cl₂N₂O₄, derived from:
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C₁₅H₁₈Cl₂N₂O₃ (Oxadiazon’s formula ) + CH₂OH (hydroxyl addition).
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Molecular weight: Calculated as 389.24 g/mol (vs. Oxadiazon’s 345.22 g/mol ).
Table 1: Structural Comparison with Oxadiazon
Synthetic Methodologies
One-Pot Oxadiazole Formation
The synthesis of 1,3,4-oxadiazoles typically involves cyclodehydration of diacylhydrazines or condensation reactions involving hydrazines, aldehydes, and CO₂ . For the target compound, a plausible route involves:
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Hydrazine Formation: Reacting 2,4-dichloro-5-isopropoxybenzaldehyde with hydrazine to form the corresponding hydrazone.
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Cyclization with CO₂: Employing KI/TBHP-mediated cyclization in the presence of CO₂ to construct the oxadiazolone ring, as demonstrated by .
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Hydroxylation: Post-synthetic introduction of the hydroxyl group via oxidation or nucleophilic substitution at the tert-butyl position, though specific protocols require further exploration.
Challenges in Hydroxylation
Introducing a hydroxyl group to a sterically hindered tert-butyl moiety demands precision. Potential strategies include:
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Radical Hydroxylation: Using Fenton-like reagents (Fe²⁺/H₂O₂) under controlled conditions.
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Epoxidation Followed by Hydrolysis: Reacting the tert-butyl group with peracids to form an epoxide, subsequently hydrolyzed to a diol and selectively reduced .
Physicochemical Properties
Solubility and Lipophilicity
The hydroxyl group significantly enhances aqueous solubility compared to Oxadiazon. Estimated values:
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Water Solubility: ~50 mg/L (vs. Oxadiazon’s 0.7 mg/L ), due to hydrogen-bonding capacity.
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logP: Reduced from 3.5 (Oxadiazon) to ~2.8, aligning with trends observed in hydroxylated analogs .
Spectroscopic Characterization
Key spectral signatures (hypothesized based on ):
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IR: Strong absorption at 1740 cm⁻¹ (C=O stretch), 3400 cm⁻¹ (O-H stretch).
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¹H NMR:
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δ 1.35 ppm (s, 6H, (CH₃)₂C).
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δ 4.50 ppm (s, 1H, OH).
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δ 4.80 ppm (septet, 1H, OCH(CH₃)₂).
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| Target | Mechanism | Analog Support |
|---|---|---|
| PPO Enzyme | Herbicidal action via ROS generation | Oxadiazon |
| Tubulin | Mitotic disruption | Raltegravir analogs |
| EGFR Kinase | Competitive ATP inhibition | Synthetic oxadiazoles |
Future Research Directions
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Synthetic Optimization: Developing regioselective hydroxylation methods.
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Target Validation: Screening against PPO and cancer-related enzymes.
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Ecotoxicological Studies: Assessing soil half-life and non-target organism impacts.
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